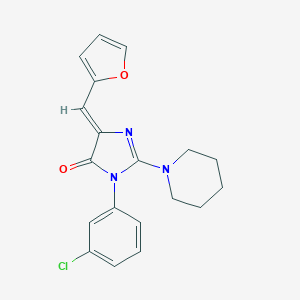

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, also known as CP-724,714, is a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). It was initially developed as a potential cancer treatment, as IGF-1R is often overexpressed in cancer cells and plays a role in tumor growth and survival.

Mécanisme D'action

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one works by inhibiting the activation of IGF-1R, which is a receptor tyrosine kinase that plays a role in cell growth, survival, and differentiation. When IGF-1R is activated by its ligands, such as insulin-like growth factor 1 (IGF-1), it triggers a signaling cascade that promotes cell proliferation and survival. By inhibiting IGF-1R activation, 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one blocks this signaling cascade and induces apoptosis (programmed cell death) in cancer cells.

Biochemical and Physiological Effects:

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been shown to have several biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of downstream signaling molecules, such as AKT and ERK, which are involved in cell survival and proliferation. 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one also induces cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data for researchers to draw from. However, there are also limitations to using 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one in lab experiments. It has been shown to have off-target effects, which can complicate data interpretation. In addition, its efficacy may vary depending on the cancer type and genetic mutations present in the cancer cells.

Orientations Futures

There are several future directions for research on 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. One area of interest is the development of combination therapies that include 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. It has been shown to enhance the efficacy of other cancer treatments, and combining it with other inhibitors or chemotherapy drugs may lead to improved outcomes for cancer patients. Another area of interest is the development of biomarkers that can predict which patients will respond best to 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one. This would allow for more personalized treatment approaches and improve patient outcomes. Finally, there is a need for further research on the off-target effects of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one, as this will help to better understand its mechanism of action and potential side effects.

Méthodes De Synthèse

The synthesis of 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one was first reported in 2005 by researchers at Pfizer Global Research and Development. The synthesis involves the reaction of 3-chlorobenzaldehyde with 2-furfural in the presence of piperidine to form the Schiff base intermediate. This intermediate is then reacted with 1,3-diaminopropane to form the imidazole ring, followed by reduction with sodium borohydride to yield 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one.

Applications De Recherche Scientifique

3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been extensively studied in preclinical and clinical trials as a potential cancer treatment. It has shown efficacy in inhibiting the growth and survival of various cancer cell lines, including breast, lung, and prostate cancers. In addition, 3-(3-chlorophenyl)-5-(2-furylmethylene)-2-(1-piperidinyl)-3,5-dihydro-4H-imidazol-4-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.

Propriétés

Formule moléculaire |

C19H18ClN3O2 |

|---|---|

Poids moléculaire |

355.8 g/mol |

Nom IUPAC |

(5Z)-3-(3-chlorophenyl)-5-(furan-2-ylmethylidene)-2-piperidin-1-ylimidazol-4-one |

InChI |

InChI=1S/C19H18ClN3O2/c20-14-6-4-7-15(12-14)23-18(24)17(13-16-8-5-11-25-16)21-19(23)22-9-2-1-3-10-22/h4-8,11-13H,1-3,9-10H2/b17-13- |

Clé InChI |

LNBKPBMRTLHESE-LGMDPLHJSA-N |

SMILES isomérique |

C1CCN(CC1)C2=N/C(=C\C3=CC=CO3)/C(=O)N2C4=CC(=CC=C4)Cl |

SMILES |

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl |

SMILES canonique |

C1CCN(CC1)C2=NC(=CC3=CC=CO3)C(=O)N2C4=CC(=CC=C4)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Z)-(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl benzenesulfonate](/img/structure/B295827.png)

![5-imino-2-isopropyl-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295828.png)

![(6Z)-5-imino-2-isopropyl-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295829.png)

![5-imino-6-({1-[2-(2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295831.png)

![5-imino-6-({1-[2-(3-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295832.png)

![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295833.png)

![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)

![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)

![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)

![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295845.png)

![5-imino-6-{[1-(2-phenoxyethyl)-1H-indol-3-yl]methylene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295847.png)

![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)

![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)

![2-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295850.png)